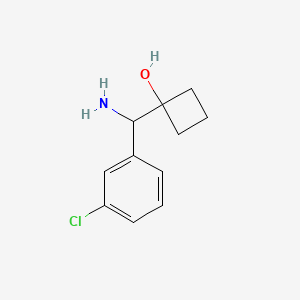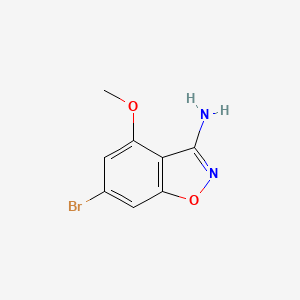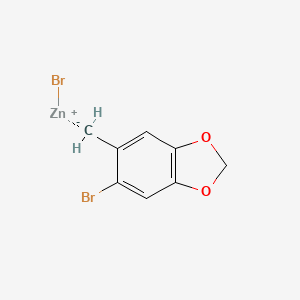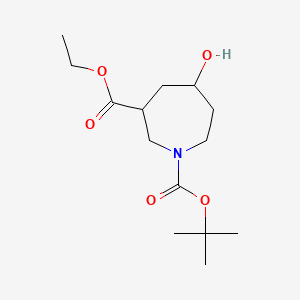![molecular formula C10H6Br2O2S B13904071 Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6Br2O2S and a molecular weight of 350.02 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. The presence of bromine atoms at positions 4 and 7 on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzothiophene followed by esterification. The bromination reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of Methyl 4,7-Dibromobenzothiophene-2-carboxylate often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Methyl 4,7-Dibromobenzothiophene-2-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 4,7-Dibromobenzothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its biological activities are attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,7-Dibromobenzothiophene-2-carboxylate: Unique due to its specific substitution pattern and ester functionality.
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share similar reactivity but differ in substitution positions.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylate and benzothiophene-3-carboxylate have different substitution patterns and functional groups.
Uniqueness
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the benzothiophene ring and the ester group at the 2-position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological applications .
Eigenschaften
Molekularformel |
C10H6Br2O2S |
|---|---|
Molekulargewicht |
350.03 g/mol |
IUPAC-Name |
methyl 4,7-dibromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6Br2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3 |
InChI-Schlüssel |
WCTSBNWDMASDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


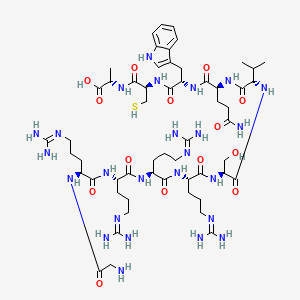
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
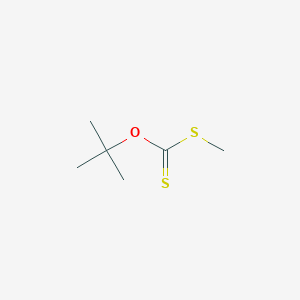
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)

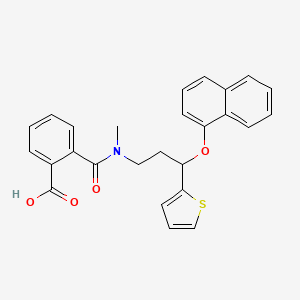
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
